Cas no 2229548-53-0 (2-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine)

2-(3-Bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine is a versatile heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core functionalized with a 3-bromopropenyl group. This structure offers significant reactivity due to the bromine substituent, enabling further derivatization through cross-coupling or nucleophilic substitution reactions. The pyrazolo[1,5-a]pyrimidine scaffold is of interest in medicinal chemistry and materials science due to its potential bioactivity and electronic properties. The compound's synthetic utility lies in its ability to serve as a key intermediate for constructing more complex molecules, particularly in the development of pharmaceuticals or functional materials. Its well-defined reactivity profile makes it a valuable building block for targeted synthesis.
2-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine structure
2229548-53-0 structure
Product name:2-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine
CAS No:2229548-53-0
MF:C9H8BrN3
MW:238.083920478821
CID:5968660
PubChem ID:165968561

2-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine
    • EN300-1921196
    • 2229548-53-0
    • 2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
    • Inchi: 1S/C9H8BrN3/c1-7(6-10)8-5-9-11-3-2-4-13(9)12-8/h2-5H,1,6H2
    • InChI Key: VLJVNDCPGOXDLN-UHFFFAOYSA-N
    • SMILES: BrCC(=C)C1C=C2N=CC=CN2N=1

Computed Properties

  • Exact Mass: 236.99016g/mol
  • Monoisotopic Mass: 236.99016g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 2

2-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1921196-1.0g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
1g
$1485.0 2023-05-23
Enamine
EN300-1921196-10g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
10g
$6390.0 2023-09-17
Enamine
EN300-1921196-0.1g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
0.1g
$1307.0 2023-09-17
Enamine
EN300-1921196-0.5g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
0.5g
$1426.0 2023-09-17
Enamine
EN300-1921196-10.0g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
10g
$6390.0 2023-05-23
Enamine
EN300-1921196-0.25g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
0.25g
$1366.0 2023-09-17
Enamine
EN300-1921196-1g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
1g
$1485.0 2023-09-17
Enamine
EN300-1921196-2.5g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
2.5g
$2912.0 2023-09-17
Enamine
EN300-1921196-0.05g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
0.05g
$1247.0 2023-09-17
Enamine
EN300-1921196-5.0g
2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine
2229548-53-0
5g
$4309.0 2023-05-23

Additional information on 2-(3-bromoprop-1-en-2-yl)pyrazolo1,5-apyrimidine

Introduction to 2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine (CAS No. 2229548-53-0)

2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine, identified by the Chemical Abstracts Service Number (CAS No.) 2229548-53-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of a 3-bromoprop-1-en-2-yl substituent in its structure introduces unique reactivity and functionalization possibilities, making it a valuable scaffold for drug discovery and molecular optimization.

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring linked to a pyrimidine ring. This structural motif is widely recognized for its role in various pharmacological targets, including kinases, transcription factors, and other enzymes involved in critical cellular pathways. The bromine substituent at the propenyl position enhances the compound's utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are fundamental in constructing more complex molecular architectures.

Recent advancements in medicinal chemistry have highlighted the importance of pyrazolo[1,5-a]pyrimidine derivatives in the development of novel therapeutics. Studies have demonstrated that these compounds exhibit inhibitory activity against a range of targets relevant to diseases such as cancer, inflammation, and infectious disorders. The 3-bromoprop-1-en-2-yl moiety not only facilitates further chemical modification but also contributes to the compound's interaction with biological targets through steric and electronic effects.

In the context of oncology research, 2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine has been explored as a potential inhibitor of tyrosine kinases, which are overexpressed in many cancer cell lines. Preclinical studies have indicated that derivatives of this scaffold can disrupt signaling pathways involved in cell proliferation and survival. The bromine atom serves as a handle for introducing additional functional groups or for further derivatization via transition metal-catalyzed reactions, enabling the design of highly specific inhibitors.

The compound's structural features also make it amenable to solubility enhancements and bioavailability improvements through modifications such as glycosylation or other prodrug strategies. These approaches are crucial for translating promising preclinical findings into effective clinical candidates. The pyrazolo[1,5-a]pyrimidine core's ability to engage with multiple binding pockets on target proteins underscores its versatility as a pharmacophore.

From a synthetic chemistry perspective, CAS No. 2229548-53-0 represents an important intermediate in multi-step synthetic routes. The accessibility of this compound via straightforward organic transformations allows researchers to rapidly screen libraries of derivatives for enhanced potency and selectivity. The 3-bromoprop-1-en-2-yl group provides a versatile site for introducing diverse substituents, enabling fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

Computational modeling studies have further elucidated the binding modes of 2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine with its intended targets. These studies have revealed that the compound interacts with key residues through hydrogen bonding networks and hydrophobic interactions. The bromine substituent, while not directly participating in binding interactions in some cases, influences the overall conformational landscape of the molecule, contributing to its binding affinity.

The growing interest in heterocyclic compounds like 2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine is reflected in the increasing number of patents and publications describing their synthesis and biological evaluation. Researchers are leveraging advanced techniques such as high-throughput screening (HTS) and structure-based drug design (SBDD) to identify lead compounds derived from this scaffold. The CAS No. 2229548-53-0 identifier ensures traceability and reproducibility across different research groups working on related projects.

In conclusion, 2-(3-bromoprop-1-en-2-yl)pyrazolo[1,5-a]pyrimidine (CAS No. 2229548-53-0) is a structurally intriguing compound with significant potential in pharmaceutical development. Its unique combination of reactivity features makes it an attractive scaffold for designing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic methodologies for this class of molecules, compounds like this will remain at the forefront of drug discovery efforts.

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